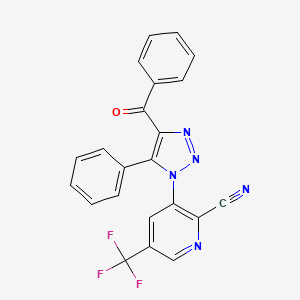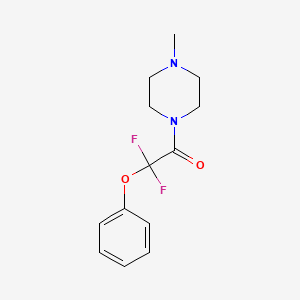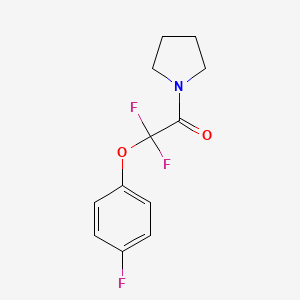![molecular formula C21H22Cl2N2OS B3036035 2-[(Butylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one CAS No. 338957-56-5](/img/structure/B3036035.png)
2-[(Butylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one
説明
The compound “2-[(Butylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one” has a molecular formula of C21H22Cl2N2OS. Its average mass is 421.383 Da and its monoisotopic mass is 420.082977 Da .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C21H22Cl2N2OS. It includes 21 carbon atoms, 22 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .科学的研究の応用
- Anticancer Potential Researchers have explored the anticancer properties of this compound. Its unique chemical structure suggests potential as an inhibitor of specific cancer-related pathways or enzymes. Further studies are needed to elucidate its mechanism of action and evaluate its efficacy against different cancer types.
- The quinazolinone scaffold in this compound has been associated with anti-inflammatory effects. Investigations into its ability to modulate inflammatory pathways, such as NF-κB or COX-2, could provide valuable insights for drug development .
- Given the central nervous system’s vulnerability to oxidative stress and neurodegenerative diseases, compounds with neuroprotective properties are of great interest. Researchers have examined whether 2-[(Butylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one can mitigate neuronal damage or enhance neuronal survival .
- Antimicrobial Activity The dichloro substitution pattern and the sulfur-containing side chain suggest potential antimicrobial properties. Investigations have explored its effectiveness against bacteria, fungi, and other pathogens. Understanding its mode of action and spectrum of activity is crucial for therapeutic applications.
- Quinazolinone derivatives often exhibit kinase inhibitory activity. Researchers have studied whether this compound can selectively inhibit specific kinases involved in cellular signaling pathways. Such inhibition could have implications for cancer therapy, inflammation, and other diseases .
Anti-inflammatory Activity
Neuroprotective Effects
Kinase Inhibition
Structure-Activity Relationship (SAR) Studies
特性
IUPAC Name |
2-(butylsulfanylmethyl)-6,8-dichloro-3-(2,6-dimethylphenyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22Cl2N2OS/c1-4-5-9-27-12-18-24-19-16(10-15(22)11-17(19)23)21(26)25(18)20-13(2)7-6-8-14(20)3/h6-8,10-11H,4-5,9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXHIOLLYHFOXOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC1=NC2=C(C=C(C=C2Cl)Cl)C(=O)N1C3=C(C=CC=C3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Butylsulfanyl)methyl]-6,8-dichloro-3-(2,6-dimethylphenyl)-3,4-dihydroquinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-1H-1,3-benzimidazole](/img/structure/B3035955.png)
![Diethyl 5-amino-3-(4-chlorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate](/img/structure/B3035956.png)
![Diethyl 5-amino[1,2,4]triazolo[4,3-a]pyridine-6,8-dicarboxylate](/img/structure/B3035957.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-2-one](/img/structure/B3035960.png)
![6,8-Bis(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a][1,8]naphthyridine](/img/structure/B3035962.png)
![5-[(4-chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-1,2,3-thiadiazole-4-carboxamide](/img/structure/B3035965.png)

![2,2-difluoro-N-(4-methoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035969.png)
![2,2-Difluoro-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035970.png)
![2,2-Difluoro-1-(4-methylpiperazino)-2-[3-(trifluoromethyl)phenoxy]-1-ethanone](/img/structure/B3035971.png)
![2,2-difluoro-N-(4H-1,2,4-triazol-3-yl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B3035972.png)

![2,4-Dichloro-1-[2-(phenylsulfanyl)ethoxy]benzene](/img/structure/B3035975.png)